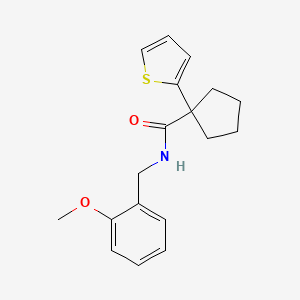

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It has been extensively studied for its potential use in pain management and addiction treatment.

Scientific Research Applications

Potential as Novel Psychoactive Substances

Research on related compounds, such as N-benzylmethoxy derivatives of phenethylamines, has highlighted their emergence as potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects. These substances, including 25I-NBOMe, demonstrate high potency and affinity for the 5-HT2A receptor, leading to intense psychoactive effects. The study of these compounds offers insights into the pharmacological properties and potential risks associated with their use as recreational drugs (Patil et al., 2020).

Antimicrobial and Anticancer Applications

N-heterocyclic carbenes (NHCs) have been studied for their applications in bio-organometallic chemistry, including antimicrobial and anticancer activities. NHC-metal complexes, such as those involving silver, gold, and platinum, show promising therapeutic potential. These complexes can be designed to target specific biological pathways, offering a new avenue for the development of metal-based drug candidates (Patil et al., 2020).

Drug Metabolism and Pharmacokinetics

The metabolism of drugs, such as glibenclamide, by cytochrome P450 enzymes (e.g., CYP2C9) is an area of significant research interest. Genetic polymorphisms in these enzymes can affect the pharmacokinetics and dynamics of drugs, influencing their efficacy and safety profiles. Studies on the genotyping and phenotyping of CYP2C9 in the context of diabetes treatment with glibenclamide have highlighted the importance of understanding individual genetic variations to optimize therapeutic strategies (Gorodetskaya et al., 2020).

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-15-8-3-2-7-14(15)13-19-17(20)18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQQAXPVHNHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)

![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)

![1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2810635.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)